

Preclinical Profile of LY393615: A Neuroprotective Agent Targeting Neuronal Calcium and Sodium Channels

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Compound of Interest

Compound Name: LY393615

Cat. No.: B1675689

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Introduction

LY393615, also identified as NCC1048, is a novel small molecule that has demonstrated significant neuroprotective effects in preclinical models of cerebral ischemia. Its mechanism of action involves the blockade of neuronal voltage-gated calcium (Ca^{2+}) and sodium (Na^{+}) channels, key mediators of neuronal injury following ischemic events. This technical guide provides a comprehensive overview of the available preclinical data on **LY393615**, including its in vitro and in vivo pharmacology, experimental protocols, and the putative signaling pathways involved in its neuroprotective activity.

Core Mechanism of Action

LY393615 is characterized as a neuronal Ca^{2+} and Na^{+} channel blocker. In preclinical studies, it has shown activity against specific subtypes of voltage-gated calcium channels. The dual blockade of both Ca^{2+} and Na^{+} channels is believed to be a key contributor to its neuroprotective effects by mitigating the excessive ion influx that leads to neuronal excitotoxicity, a primary driver of cell death in cerebral ischemia.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for **LY393615** in preclinical studies.

Target	Assay System	Endpoint	Value	Reference
α 1A Calcium Channel Subunit	HEK 293 Cells expressing the subunit	IC50	1.9 μ M	[1]
α 1B Calcium Channel Subunit	HEK 293 Cells expressing the subunit	IC50	5.2 μ M	[1]
P-type Calcium Channels	Isolated Purkinje cells	IC50	4.0 μ M	[2]

Table 1: In Vitro Inhibitory Activity of **LY393615**

Animal Model	Ischemia Type	Dosing Regimen	Outcome	Reference
Gerbil	Global	10, 12.5, or 15 mg/kg i.p. 30 min before and 2 h 30 min after occlusion	Significant protection against ischemia-induced hippocampal damage	[3]
Gerbil	Global	15 mg/kg i.p. immediately after and 3 h post-occlusion	Protective effect observed	[4]
Rat (Endothelin-1 induced)	Focal	15 mg/kg i.p. immediately after occlusion	Significant reduction in infarct volume	[4]
Rat (Intraluminal monofilament)	Focal	15 mg/kg i.p. followed by 2 mg/kg/h i.v. infusion for 6 h, 15 min after reperfusion following 2 h occlusion	No reduction in infarct volume	[3]

Table 2: In Vivo Efficacy of **LY393615** in Cerebral Ischemia Models

Experimental Protocols

Detailed methodologies for the key preclinical experiments are outlined below.

In Vitro Hypoxia-Hypoglycemia in Brain Slices

This model simulates ischemic conditions in a controlled ex vivo setting.

- **Tissue Preparation:** Transverse hippocampal slices (450- μ m thick) are prepared from the brains of male Wistar rats in ice-cold artificial cerebrospinal fluid (aCSF). Slices are allowed to stabilize for 1-2 hours in aCSF at room temperature. The standard aCSF contains (in mM): 126 NaCl, 3.5 KCl, 2 CaCl₂, 1.3 MgCl₂, 1.2 NaH₂PO₄, 25 NaHCO₃, and 10 glucose, saturated with 95% O₂-5% CO₂.
- **Induction of Hypoxia-Hypoglycemia:** To mimic ischemic conditions, the standard aCSF is replaced with a solution where glucose is omitted and the gas mixture is switched to 95% N₂-5% CO₂.
- **Drug Application:** **LY393615** is introduced to the perfusion medium at various concentrations before and during the hypoxic-hypoglycemic insult.
- **Assessment of Neuronal Damage:** Neuronal injury is typically assessed by measuring the extent of cell death in specific hippocampal regions (e.g., CA1) using histological staining techniques such as Fluoro-Jade or by quantifying the release of lactate dehydrogenase (LDH) into the supernatant.

In Vivo Global Cerebral Ischemia in Gerbils

This model is used to study the effects of widespread brain ischemia.

- **Animal Model:** Male Mongolian gerbils are used due to their incomplete circle of Willis, which leads to reliable forebrain ischemia upon carotid artery occlusion.
- **Surgical Procedure:** Under anesthesia, a ventral midline incision is made in the neck to expose both common carotid arteries. Global cerebral ischemia is induced by bilateral occlusion of the common carotid arteries for a defined period (e.g., 5 minutes) using non-traumatic arterial clips.
- **Drug Administration:** **LY393615** is administered via intraperitoneal (i.p.) injection at specified doses and time points relative to the ischemic insult (before, during, or after occlusion).
- **Assessment of Neuroprotection:** After a survival period (e.g., 4-7 days), the brains are collected for histological analysis. Neuroprotection is quantified by counting the number of surviving neurons, particularly in the vulnerable CA1 region of the hippocampus.

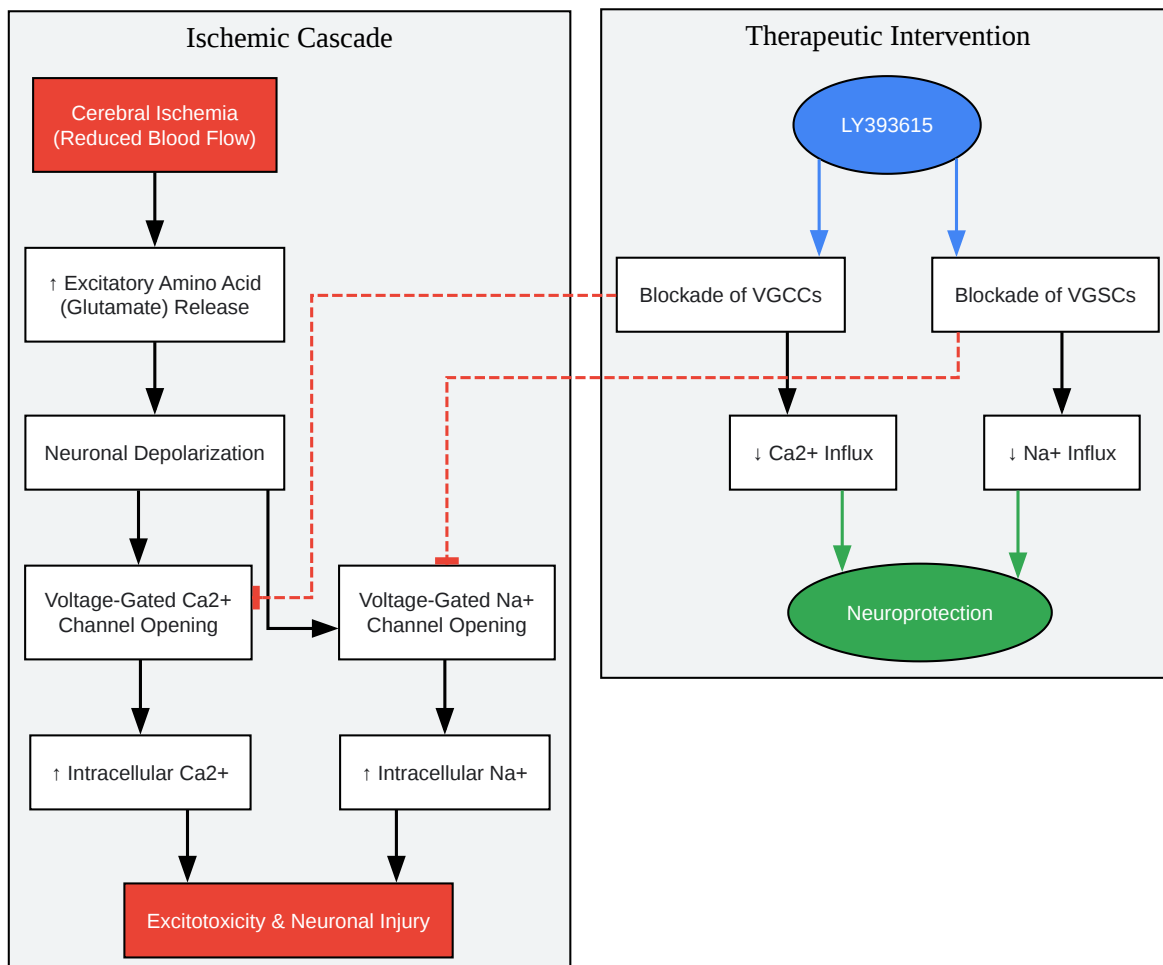
In Vivo Focal Cerebral Ischemia in Rats

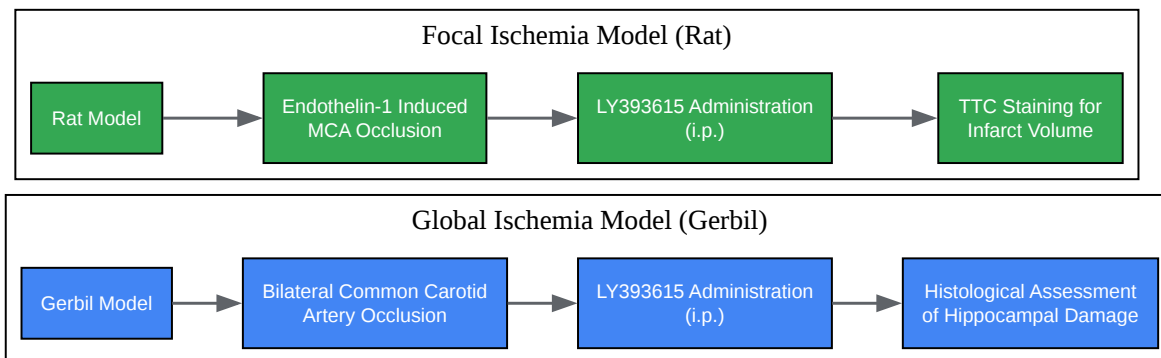
This model mimics a stroke affecting a specific brain region.

- Animal Model: Adult male rats (e.g., Wistar or Sprague-Dawley) are used.
- Induction of Ischemia (Endothelin-1 Model):
 - A craniotomy is performed to expose the middle cerebral artery (MCA).
 - The potent vasoconstrictor, endothelin-1, is stereotactically injected adjacent to the MCA. This induces a temporary and localized constriction of the artery, leading to focal ischemia in the territory it supplies.
- Drug Administration: **LY393615** is administered i.p. at specified doses, typically immediately after the induction of ischemia.
- Assessment of Infarct Volume: After a defined period (e.g., 24-48 hours), the animals are euthanized, and their brains are sectioned. The infarct volume is determined by staining the brain slices with 2,3,5-triphenyltetrazolium chloride (TTC), which differentiates between infarcted (white) and viable (red) tissue.

Visualizations

Signaling Pathway of Neuroprotection by LY393615





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